N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12N4OS2 and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Biological Activity
A range of studies demonstrates the synthesis of various heterocyclic compounds, including those related to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exploring their potential biological activities. For instance, Patel and Patel (2015) synthesized a novel series of heterocyclic compounds characterized by spectroscopic methods, showing antibacterial and antifungal properties against a range of pathogens (Patel & Patel, 2015). Similarly, Fadda et al. (2013) utilized a key intermediate for the synthesis of new tetrahydropyrimidine-2-thione and related derivatives, revealing the versatility of such compounds in generating diverse biologically active molecules (Fadda et al., 2013).
Crystal Structure and Chemical Properties
Singh et al. (2014) delved into the crystal structure of thiadiazole derivatives, providing insight into the molecular arrangements and interactions, critical for understanding their reactivity and potential application in material science or medicinal chemistry (Singh et al., 2014).
Anticancer and Antimicrobial Applications
Tiwari et al. (2017) focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, evaluating their anticancer activity against various human cancer cell lines. Their work highlights the potential of such compounds in developing novel anticancer therapies (Tiwari et al., 2017). Moreover, the work by Adhami et al. (2014) on the synthesis and cytotoxic activity of novel cyclic systems and their copper(II) complexes suggests the applicability of these compounds in targeting specific cancer cell lines (Adhami et al., 2014).
Electrochromic Materials
Ming et al. (2015) explored the design of donor–acceptor–donor polymers incorporating thiadiazolo[3,4-c]pyridine for green and near-infrared electrochromics, indicating the role of these compounds in developing advanced materials for electronic and optical applications (Ming et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high activity against certain enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit significant activity against certain enzymes .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of a compound .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUTSIAQXPSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.